molecular formula C23H22ClN7O2 B2520688 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone CAS No. 920163-24-2

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone

Cat. No.: B2520688
CAS No.: 920163-24-2
M. Wt: 463.93
InChI Key: KLUGPVGYVMTNMU-UHFFFAOYSA-N
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Description

1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone (CAS 920163-24-2) is a high-purity chemical compound offered for research and development purposes. This compound, with the molecular formula C23H22ClN7O2 and a molecular weight of 463.92 g/mol, features a complex structure that includes a benzyl-triazolopyrimidine core linked to a chlorophenoxy group via a piperazine moiety . This specific architecture is of significant interest in medicinal chemistry, particularly in the exploration of novel heterocyclic compounds as potential therapeutic agents. While the exact biological profile of this specific analog is an area of active investigation, related triazolopyrimidine compounds have been identified in patent literature as having activity as PDE2 (Phosphodiesterase 2) inhibitors . Furthermore, the piperazine pharmacophore is a well-established and versatile scaffold in drug design, frequently employed in the development of compounds that target the central nervous system . Researchers may find this compound valuable for probing structure-activity relationships, screening for new biological activities, or as a synthetic intermediate. It is supplied with a minimum purity of 90% and should be stored at recommended temperatures to ensure stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O2/c24-18-6-8-19(9-7-18)33-15-20(32)29-10-12-30(13-11-29)22-21-23(26-16-25-22)31(28-27-21)14-17-4-2-1-3-5-17/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUGPVGYVMTNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)COC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:

  • Triazolo-pyrimidine moiety : This part is known for its role in various biological activities, including anticancer and antimicrobial effects.
  • Piperazine ring : Commonly found in numerous pharmaceuticals, piperazine derivatives exhibit a broad spectrum of pharmacological effects.
  • Chlorophenoxy group : This moiety is often associated with herbicidal activity but may also influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing triazolo-pyrimidine structures. For instance, derivatives similar to our compound have been shown to inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-78.47Inhibition of MMPs
Compound BHeLa9.22Induction of apoptosis
Target CompoundVariousTBDTBD

Note: TBD = To Be Determined based on future studies.

Antimicrobial Activity

Compounds with similar scaffolds have demonstrated antimicrobial properties against a range of pathogens. The triazole ring is particularly noted for its antifungal activity.

Case Study: Antimicrobial Efficacy
In a recent study, a series of triazolo-pyrimidine derivatives were evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the piperazine position significantly enhanced antibacterial activity.

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis.
  • Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells, potentially through mitochondrial pathways.

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